molecular formula C11H7FO4 B176710 Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate CAS No. 116543-91-0

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B176710
CAS No.: 116543-91-0
M. Wt: 222.17 g/mol
InChI Key: IWYHARNYXQFPOB-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate is a fluorinated chromene derivative characterized by a coumarin-like scaffold with a fluorine substituent at the 6-position and a methyl ester group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing anticancer agents. Derivatives of this compound, such as triazole-linked analogs, have demonstrated significant anticancer activity against human cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values as low as 9.92 ± 1.75 μM . Its molecular formula is inferred as C11H7FO4, with a calculated molecular weight of 222.17 g/mol (based on structural analogs) .

Properties

IUPAC Name

methyl 6-fluoro-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYHARNYXQFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555687
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
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Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116543-91-0
Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
Source CAS Common Chemistry
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Record name Methyl 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-2-carboxylic acid, 6-fluoro-4-oxo-, methyl ester
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Preparation Methods

Reaction Conditions and Catalysts

The esterification is typically conducted under reflux conditions using sulfuric acid (H₂SO₄) as the catalyst. For example, patents describe reacting the carboxylic acid with methanol in the presence of H₂SO₄ at temperatures ranging from 60°C to 80°C for 4–6 hours. The stoichiometric ratio of methanol to carboxylic acid is critical, with excess methanol (3–5 equivalents) driving the reaction to completion.

Alternative catalysts such as thionyl chloride (SOCl₂) have been explored in analogous chromene ester syntheses. SOCl₂ converts the carboxylic acid into its corresponding acid chloride, which subsequently reacts with methanol to yield the ester. However, this method introduces additional safety and handling challenges due to the generation of HCl gas.

Workup and Purification

Post-reaction workup involves neutralizing excess acid with aqueous sodium bicarbonate, followed by solvent extraction using dichloromethane (DCM) or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Crystallization from methanol or ethanol yields the pure ester with reported purities exceeding 99%.

Industrial-Scale Production

Industrial synthesis of this compound employs continuous flow reactors to enhance efficiency and scalability. These systems improve heat transfer and mixing uniformity, reducing reaction times by 30–40% compared to batch processes. Automated monitoring of pH, temperature, and reagent flow rates ensures consistent product quality.

Key Industrial Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Temperature60–80°C70–85°C
Catalyst Loading5–10 wt% H₂SO₄3–5 wt% H₂SO₄
Reaction Time4–6 hours2–3 hours
Yield85–90%92–95%

Industrial processes prioritize cost-effectiveness by recycling unreacted methanol and optimizing catalyst recovery systems.

Reaction Optimization and Mechanistic Insights

Role of Solvents and Additives

The choice of solvent significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate esterification by stabilizing the transition state, but methanol itself acts as both reactant and solvent in most protocols. Additives such as molecular sieves (3Å) are occasionally used to sequester water, shifting the equilibrium toward ester formation.

Temperature and Kinetic Control

Elevated temperatures (70–80°C) favor faster reaction rates but risk side reactions such as decarboxylation or oxidation of the chromene backbone. Kinetic studies suggest an optimal balance at 75°C , where the reaction reaches 90% conversion within 4 hours without compromising product integrity.

Purity and Analytical Characterization

High-performance liquid chromatography (HPLC) is the gold standard for assessing purity. Industrial batches routinely achieve ≥99.9% purity through fractional crystallization and silica gel chromatography. Key analytical data include:

PropertyValue
Melting Point142–145°C
HPLC Purity99.97% (λ = 254 nm)
IR (ν, cm⁻¹)1725 (C=O), 1650 (C=C)
¹H NMR (CDCl₃, δ ppm)3.90 (s, 3H, COOCH₃), 6.80–7.20 (m, 3H, Ar-H)

Comparative Analysis of Synthetic Routes

Acid-Catalyzed vs. Acid Chloride Methods

MetricH₂SO₄ MethodSOCl₂ Method
Yield85–90%75–80%
Purity≥99%90–95%
ScalabilityExcellentModerate
SafetyModerate (corrosive acid)High (HCl gas evolution)

The H₂SO₄ method is preferred industrially due to its higher yield and scalability, despite requiring careful acid handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom at the 6th position can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Various substituted chromene derivatives.

    Reduction: 6-fluoro-4-hydroxy-4H-chromene-2-carboxylate.

    Ester hydrolysis: 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate exhibits significant biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

A study synthesized various derivatives of this compound and evaluated their anticancer potential against several cancer cell lines. Some derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation. For example, compounds derived from this chromene exhibited IC50 values as low as 15.98 µM against specific cancer cell lines .

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. In one study, derivatives demonstrated good inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 9.375 to 37.5 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies highlight the applications of this compound derivatives:

  • Synthesis and Evaluation of Antioxidant Activity:
    A series of (3-arylisoxazol-5-yl)methyl derivatives were synthesized and evaluated for antioxidant activity alongside their antimicrobial properties. The study found that certain derivatives exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Pharmacological Studies:
    Another study focused on the antihistaminic activity of chromene derivatives, demonstrating their potential as therapeutic agents for allergic conditions. The results indicated that modifications at specific positions on the chromene ring could enhance biological activity, making them candidates for further pharmacological development .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate with structurally analogous compounds reveals key differences in substituent effects and physicochemical parameters:

Property This compound Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
Molecular Formula C11H7FO4 C11H7ClO4 C13H10O6
Molecular Weight (g/mol) 222.17 (calculated) 238.624 262.21 (calculated)
Density (g/cm³) Not reported 1.4 ± 0.1 Not reported
Boiling Point (°C) Not reported 356.6 ± 42.0 Not reported
LogP Not reported 1.46 Not reported
  • Fluorine vs. Chlorine Substituents : The fluoro derivative is lighter (222.17 vs. 238.62 g/mol) and likely exhibits lower lipophilicity (LogP) compared to the chloro analog due to fluorine’s smaller atomic radius and higher electronegativity .

Biological Activity

Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate is a fluorinated derivative of chromene, a class of compounds recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H7FO4
  • Molecular Weight : 222.17 g/mol
  • CAS Number : 116543-91-0

This compound exhibits several biological activities through various mechanisms:

  • Antioxidant Activity : The compound can scavenge free radicals, thereby inhibiting oxidative stress. This is achieved by donating electrons or hydrogen atoms to reactive species, which may help in preventing cellular damage associated with oxidative stress.
  • Antimicrobial Activity : It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, contributing to its efficacy against various bacterial strains.
  • Anti-inflammatory Activity : This compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are involved in inflammatory responses.
  • Anticancer Activity : this compound induces apoptosis in cancer cells by activating caspases and inhibiting pathways responsible for cell proliferation.

Antioxidant and Antimicrobial Studies

A series of derivatives based on this compound have been synthesized and evaluated for their biological activities. Notably, compounds derived from this structure demonstrated significant antioxidant and antimicrobial properties.

CompoundIC50 (µM)MIC (µg/mL) against Pseudomonas aeruginosa
C116.43 ± 0.579.375 (1.33 times more potent than penicillin)
C1215.98 ± 0.7212.5

These findings indicate that certain derivatives exhibit superior activity against bacterial strains compared to standard antibiotics like penicillin .

Case Studies in Pharmacological Applications

Research has highlighted the pharmacological potential of this compound:

  • Anticancer Research : In a study evaluating various derivatives for anticancer activity, some compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
  • Anti-inflammatory Effects : Compounds derived from this chromene structure were tested for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, demonstrating promising anti-inflammatory properties .
  • Bronchodilatory Activity : Certain derivatives showed protective effects against histamine-induced convulsions in guinea pigs, indicating potential applications in treating asthma .

Comparative Analysis with Related Compounds

This compound can be compared with other halogenated chromene derivatives to understand its unique properties:

Compound NameUnique FeaturesBiological Activity
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylateChlorine substitution affects reactivityVaries from fluorinated derivative
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylateBromine substitution leads to different propertiesDifferent antimicrobial efficacy
Methyl 6-fluorochroman-2-carboxylateChiral building block with high bioavailabilitySignificant interaction with esterases

The fluorine atom enhances lipophilicity and metabolic stability compared to other halogenated counterparts, potentially leading to better bioavailability and therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors (e.g., substituted chromene derivatives) with phosphoryl oxychloride (POCl₃) as a catalyst and solvent. For example, analogous chromene carboxylates were synthesized by reacting substituted phenols with β-ketoesters under acidic conditions, followed by purification via silica gel column chromatography (eluent: n-hexane/ethyl acetate mixtures) . Optimization includes adjusting reaction time (2–4 hours), temperature (reflux conditions), and stoichiometry of aryl acids or esters. Yield improvements are achieved by controlling moisture and using inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and ester group integrity. IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and chromene ring vibrations. Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing interactions. For example, related fluorinated chromenes were analyzed using SHELXL (SHELX-97) for refinement, with R factors < 0.040 and data-to-parameter ratios > 14.0 . Crystallization is typically performed via slow evaporation of DCM/hexane solutions.

Advanced Research Questions

Q. How can structural ambiguities in fluorinated chromene derivatives be resolved using crystallographic data?

Discrepancies in substituent orientation (e.g., fluorine vs. methyl group positioning) are addressed by comparing experimental SC-XRD data with density functional theory (DFT)-optimized structures. SHELX programs (e.g., SHELXL) refine anisotropic displacement parameters and hydrogen bonding networks. For example, in 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, the aldehyde group’s planarity was confirmed via torsional angle analysis (C3–C2–O1–H1 = 179.8°) . Advanced refinement techniques like TWINABS resolve twinning in crystals with pseudo-symmetry .

Q. What mechanistic insights guide the reactivity of the 4-oxo-4H-chromene core in nucleophilic substitutions?

The electron-withdrawing 4-oxo group activates the chromene ring for nucleophilic attack at C-2 or C-8 positions. Fluorine at C-6 further polarizes the ring, as shown in kinetic studies of analogous compounds. For instance, hydrolysis of the methyl ester group under basic conditions proceeds via a tetrahedral intermediate, with rate constants influenced by solvent polarity (e.g., faster in DMSO than ethanol). Substituent effects are quantified using Hammett plots, where electron-withdrawing groups (e.g., -F) increase electrophilicity at adjacent carbons .

Q. How do researchers reconcile contradictory data in biological activity studies?

Discrepancies in cytotoxicity or antimicrobial efficacy arise from variations in assay conditions (e.g., cell lines, incubation times). For example, ethyl chromene carboxylates showed IC50_{50} values ranging from 1.2–25 µM depending on the cancer cell line used . Methodological standardization includes:

  • Using MTT assays with controlled cell densities (e.g., 1×104^4 cells/well).
  • Validating results via Western blotting for apoptosis markers (e.g., caspase-3 activation).
  • Cross-referencing with computational docking studies to confirm target binding (e.g., Bcl-2 protein interactions) .

Q. What strategies mitigate low yields in multi-step syntheses of fluorinated chromenes?

Contradictory yields (e.g., 60% vs. 90%) are analyzed by isolating intermediates and identifying bottlenecks. For example, demethylation of methoxy groups using BBr3_3 can stall due to incomplete reaction or over-oxidation. Yield optimization strategies include:

  • Catalyst screening : Lewis acids like AlCl3_3 improve regioselectivity in cyclization steps.
  • Temperature control : Lowering reaction temperatures (0–5°C) reduces side-product formation during ester hydrolysis.
  • Purification : Switching from column chromatography to recrystallization in ethanol/water mixtures enhances purity and recovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
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Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

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